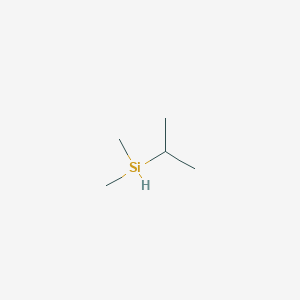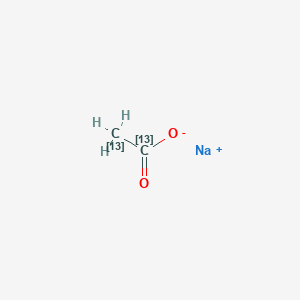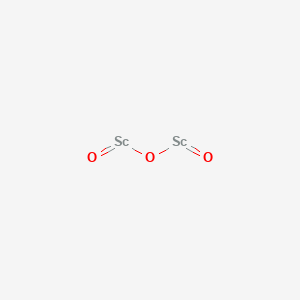
potassium;formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;formate” is known as citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, citric acid plays a crucial role in biochemistry, particularly in the citric acid cycle (Krebs cycle), which is essential for cellular respiration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through several methods. One common method involves the fermentation of sugars using the mold Aspergillus niger. The process typically involves the following steps:
Fermentation: Sugars such as glucose or sucrose are fermented by Aspergillus niger in a controlled environment.
Precipitation: The citric acid produced is precipitated out of the solution by adding calcium hydroxide, forming calcium citrate.
Acidification: Calcium citrate is then treated with sulfuric acid to release citric acid and form calcium sulfate as a byproduct.
Industrial Production Methods
Industrial production of citric acid primarily relies on the fermentation process described above. The process is optimized for large-scale production, ensuring high yield and purity. The fermentation is carried out in large bioreactors, and the conditions such as pH, temperature, and nutrient supply are carefully controlled to maximize the production of citric acid.
Análisis De Reacciones Químicas
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.
Reduction: It can be reduced to form isocitric acid.
Esterification: Citric acid reacts with alcohols to form esters, such as triethyl citrate.
Neutralization: It reacts with bases to form citrate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Neutralization: Bases such as sodium hydroxide or calcium hydroxide are used.
Major Products
Oxidation: Oxaloacetic acid, acetone.
Reduction: Isocitric acid.
Esterification: Triethyl citrate.
Neutralization: Sodium citrate, calcium citrate.
Aplicaciones Científicas De Investigación
Citric acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions, facilitating various chemical reactions.
Biology: Plays a vital role in the citric acid cycle, which is fundamental to cellular respiration and energy production.
Medicine: Used as an anticoagulant in blood transfusions and as a component in certain medications.
Industry: Employed in the food and beverage industry as a preservative and flavoring agent. It is also used in cleaning products due to its ability to chelate metals and remove scale.
Mecanismo De Acción
Citric acid exerts its effects through several mechanisms:
Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.
Acid-Base Reactions: Acts as a weak acid, participating in various acid-base reactions.
Biochemical Pathways: In the citric acid cycle, it is involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the form of adenosine triphosphate (ATP).
Comparación Con Compuestos Similares
Citric acid can be compared with other similar compounds such as:
Tartaric Acid: Another weak organic acid used in the food industry. Unlike citric acid, tartaric acid is commonly found in grapes and bananas.
Malic Acid: Found in apples and other fruits, malic acid is also used as a food additive. It has a similar role in the citric acid cycle but differs in its chemical structure and properties.
Lactic Acid: Produced by fermentation, lactic acid is used in the food and pharmaceutical industries. It differs from citric acid in its role in metabolism and its chemical structure.
Citric acid is unique due to its widespread occurrence in nature, its pivotal role in metabolism, and its extensive industrial applications.
Propiedades
IUPAC Name |
potassium;formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIZEGIEIOHZCP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHKO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.116 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)












